N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Catalog No.
S11811293
CAS No.
M.F
C21H21N3O4
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,...

Product Name

N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C21H21N3O4/c1-4-14-5-7-15(8-6-14)24-12-11-18(25)20(23-24)21(26)22-17-10-9-16(27-2)13-19(17)28-3/h5-13H,4H2,1-3H3,(H,22,26)

InChI Key

UNIZLVUARVHCOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC

N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound characterized by a unique structure that integrates multiple functional groups. This compound contains a dihydropyridazine ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with both a dimethoxyphenyl group and an ethylphenyl group. The molecular formula for this compound is C19H22N4O3C_{19}H_{22}N_4O_3, and it has a molecular weight of approximately 354.41 g/mol. The presence of the carboxamide functional group suggests potential for hydrogen bonding, which could influence its biological activity and solubility.

The chemical behavior of N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be understood through various reaction types:

  • Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.
  • Oxidation: The methoxy groups may be oxidized to form corresponding phenolic compounds.
  • Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form alcohols under appropriate conditions.
  • Substitution Reactions: The aromatic rings may undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions can be leveraged in synthetic pathways for the development of derivatives or analogs with altered properties.

Preliminary studies suggest that compounds similar to N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may exhibit various biological activities. These could include:

  • Antitumor Activity: Compounds with similar structural motifs have been investigated for their potential antitumor properties.
  • Antimicrobial Effects: Some derivatives have shown promising antimicrobial activity against various pathogens.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially acting as an inhibitor due to its structural features that allow binding at active sites.

Further biological assays would be necessary to elucidate the specific mechanisms and efficacy of this compound.

The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step synthetic routes:

  • Formation of Dihydropyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
  • Introduction of Substituents: The ethylphenyl and dimethoxyphenyl groups can be introduced via nucleophilic substitution or coupling reactions.
  • Carboxamide Formation: The final step generally involves the reaction of an amine with an acid chloride or anhydride to form the carboxamide linkage.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as a dye.
  • Research Tool: It could serve as a probe in biochemical studies to investigate enzyme interactions or cellular pathways.

Interaction studies involving N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would focus on its binding affinity to various biological targets. This includes:

  • Receptor Binding Studies: Assessing how well the compound binds to specific receptors in vitro.
  • Enzyme Kinetics: Evaluating its role as an inhibitor or activator in enzymatic reactions.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-(3,4-Dimethoxyphenyl)-N-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamideContains dimethoxy and pyrrolidine substituentsPotential antitumor activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[1-(4-Nitrobenzoil)-5-Oxo...Features nitro substituentNotable for its antibacterial properties
Ethyl 2-[1-(4-Methoxyphenyl)-4-Oxo...Includes a benzothiophene moietyExhibits unique electronic properties

The uniqueness of N-(2,4-dimethoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide lies in its specific combination of substituents that may enhance selectivity towards biological targets compared to these similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

379.15320616 g/mol

Monoisotopic Mass

379.15320616 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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